Alvameline maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

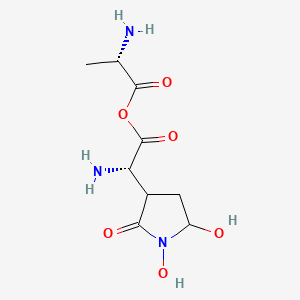

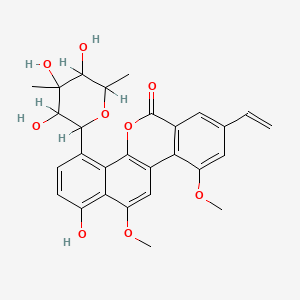

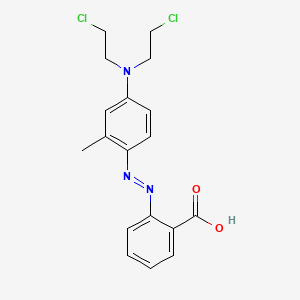

Maleato de alvameline: es un compuesto conocido por sus propiedades farmacológicas como agonista parcial del receptor de acetilcolina muscarínico M1 y antagonista de los receptores de acetilcolina muscarínicos M2 y M3 . Se ha investigado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la enfermedad de Alzheimer y la hiperactividad de la vejiga .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : El maleato de alvameline se puede sintetizar mediante una serie de reacciones químicas que involucran la formación del anillo de tetrazol y la posterior unión de la porción de piridina. La ruta sintética típicamente involucra los siguientes pasos:

Formación del anillo de tetrazol: Este paso involucra la reacción de un compuesto de nitrilo apropiado con azida de sodio en condiciones ácidas para formar el anillo de tetrazol.

Unirse a la parte de piridina: El intermedio de tetrazol luego se hace reaccionar con un derivado de piridina adecuado en condiciones básicas para formar la estructura final de alvameline.

Métodos de producción industrial: : La producción industrial de maleato de alvameline implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. El proceso también involucra pasos de purificación, como la recristalización y la cromatografía, para aislar el maleato de alvameline en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: : El maleato de alvameline experimenta varias reacciones químicas, que incluyen:

Oxidación: La alvameline se puede oxidar para formar los correspondientes N-óxidos.

Reducción: La reducción de alvameline puede conducir a la formación de derivados reducidos.

Sustitución: La alvameline puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno del anillo de tetrazol

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Las reacciones de sustitución a menudo requieren la presencia de una base, como el hidróxido de sodio o el carbonato de potasio

Productos principales: : Los productos principales formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos y compuestos de alvameline sustituidos .

Aplicaciones Científicas De Investigación

Química: : El maleato de alvameline se utiliza como herramienta de investigación para estudiar las propiedades farmacológicas de los receptores de acetilcolina muscarínicos. Ayuda a comprender el papel del receptor en varios procesos fisiológicos .

Biología: : En la investigación biológica, el maleato de alvameline se utiliza para investigar sus efectos en las vías de señalización celular y la liberación de neurotransmisores. También se utiliza para estudiar sus posibles efectos neuroprotectores .

Medicina: : El maleato de alvameline se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer y la hiperactividad de la vejiga. Aunque los ensayos clínicos para la enfermedad de Alzheimer mostraron resultados deficientes, la investigación continúa explorando su eficacia en otras afecciones médicas .

Industria: : En la industria farmacéutica, el maleato de alvameline se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de acetilcolina muscarínicos. Sirve como compuesto principal para diseñar moduladores de receptores más potentes y selectivos .

Mecanismo De Acción

El maleato de alvameline ejerce sus efectos al interactuar con los receptores de acetilcolina muscarínicos. Actúa como un agonista parcial en el receptor M1, mejorando la neurotransmisión colinérgica. Además, funciona como un antagonista en los receptores M2 y M3, inhibiendo su actividad. Esta acción dual hace que el maleato de alvameline sea eficaz para modular varios procesos fisiológicos, como la función cognitiva y el control de la vejiga .

Objetivos y vías moleculares

Receptor M1: El maleato de alvameline se une al receptor M1, lo que lleva a un aumento de los niveles de calcio intracelular y una mayor liberación de neurotransmisores.

Receptores M2 y M3: Al antagonizar estos receptores, el maleato de alvameline reduce sus efectos inhibitorios sobre la liberación de neurotransmisores y la contracción del músculo liso.

Comparación Con Compuestos Similares

Compuestos similares

Milameline: Otro agonista del receptor muscarínico con propiedades farmacológicas similares.

Sabcomeline: Un agonista selectivo del receptor M1 investigado por su potencial en el tratamiento de trastornos cognitivos.

Tazomeline: Un agonista del receptor muscarínico con un mecanismo de acción similar.

Unicidad: : La combinación única de actividad agonista parcial del maleato de alvameline en el receptor M1 y actividad antagonista en los receptores M2 y M3 lo distingue de otros compuestos similares. Esta acción dual proporciona un rango más amplio de efectos terapéuticos, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

219581-36-9 |

|---|---|

Fórmula molecular |

C13H19N5O4 |

Peso molecular |

309.32 g/mol |

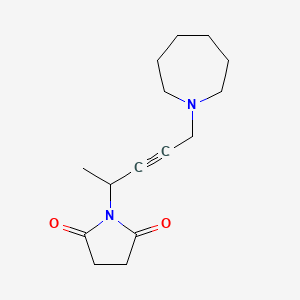

Nombre IUPAC |

(Z)-but-2-enedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

YKFYFAAWVQGVTP-BTJKTKAUSA-N |

SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alvameline maleate; Lu 25-109-M |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)